Sebuthylazine
Overview
Description
Sebuthylazine is a synthetic compound with the molecular formula C9H16ClN5 . It was primarily used as a herbicide .
Molecular Structure Analysis
Sebuthylazine has a molecular weight of 229.71 . The molecular structure of Sebuthylazine includes 5 freely rotating bonds, 5 hydrogen bond acceptors, and 2 hydrogen bond donors .Physical And Chemical Properties Analysis
Sebuthylazine has a density of 1.2±0.1 g/cm3, a boiling point of 380.0±25.0 °C at 760 mmHg, and a flash point of 183.6±23.2 °C . It also has a molar refractivity of 63.1±0.3 cm3, a polar surface area of 63 Å2, and a molar volume of 186.4±3.0 cm3 .Scientific Research Applications
1. Environmental Impact and Analysis
Sebuthylazine, a triazine herbicide, has been the subject of various environmental impact studies. For instance, its behavior in soil was examined in relation to different organic amendments. Studies found that the addition of certain organic materials could alter the herbicide's degradation and adsorption properties (Dolaptsoglou et al., 2007). Another study focused on its effect on soil microorganisms and enzymes, highlighting its potential to disturb soil homeostasis at excessive quantities (Borowik et al., 2016).
2. Atmospheric Fate and Transport
Research has also explored the atmospheric fate of Sebuthylazine, particularly its interaction with OH radicals. This is crucial for assessing its potential for long-range environmental transport and subsequent public health impacts. A study using a kinetic multilayer model found that mass transport and shielding effects could significantly extend the atmospheric lifetime of such pesticides (Socorro et al., 2017).
3. Bioremediation and Environmental Cleanup
A study evaluated the use of Arthrobacter aurescens strain TC1 as a bioaugmentation bacterium for remediating Sebuthylazine-contaminated soils. The research highlighted its potential for rapid decontamination in accidental high herbicide contamination scenarios (Silva et al., 2015).
4. Analysis and Detection Methods
Several studies have developed and refined methods for detecting Sebuthylazine in environmental samples. For example, a method using liquid chromatography and tandem mass spectrometry was developed for the simultaneous determination of Sebuthylazine and its metabolites in water and soil (García-Galán et al., 2010). Another study reported a false-positive finding of Sebuthylazine in tarragon, highlighting the need for careful analytical techniques to avoid such errors (Schürmann et al., 2009).
5. Impact on Aquatic and Terrestrial Organisms
Research has also focused on Sebuthylazine's effects on aquatic and terrestrial organisms. A study on the red swamp crayfish found that exposure to a Sebuthylazine degradation product caused oxidative stress and histopathological changes (Stara et al., 2016). Another study on European sea bass revealed cellular alterations upon acute exposure to the herbicide (Dezfuli et al., 2006).
properties
IUPAC Name |
2-N-butan-2-yl-6-chloro-4-N-ethyl-1,3,5-triazine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClN5/c1-4-6(3)12-9-14-7(10)13-8(15-9)11-5-2/h6H,4-5H2,1-3H3,(H2,11,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRUVKZGXNSXMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC(=NC(=N1)NCC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058171 | |
Record name | Sebuthylazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7058171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sebuthylazine | |
CAS RN |
7286-69-3 | |
Record name | Sebuthylazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7286-69-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sebuthylazine [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007286693 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N2-ethyl-N4-(1-methylpropyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sebuthylazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7058171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sebuthylazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.918 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SEBUTHYLAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GP8E41EOQO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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